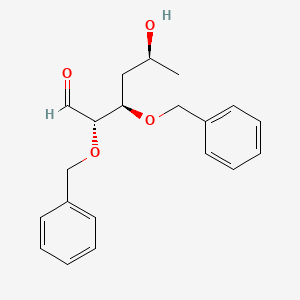

2,3-Di-O-benzyl-4-deoxy-L-fucose

Description

L-Fucose as a Pivotal Monosaccharide Unit in Glycans and Glycolipids

L-fucose, a 6-deoxy-L-galactose, is a crucial monosaccharide found in a wide variety of glycans and glycolipids across different organisms. wikipedia.orgnih.gov Unlike most other naturally occurring sugars in mammals which are in the D-configuration, fucose exists in the L-configuration. nih.gov It is often found as a terminal sugar on glycan chains, positioning it to play a critical role in mediating protein interactions essential for numerous biological events. frontiersin.org These processes include host-microbe communication, viral infections, and immune responses. frontiersin.org In mammals, fucosylation, the process of adding fucose to molecules, is a key component of the ABO blood group and Lewis antigen systems. frontiersin.org The presence or absence of fucose on glycoproteins can have significant consequences; for instance, the lack of core fucosylation on antibodies can enhance their cytotoxic activity, a property being explored for cancer therapies. biosynth.com Fucosylated glycoconjugates are also involved in the regulation of cholera toxin activity. nih.gov

Rationale for Research on Modified Fucose Analogs, with Emphasis on Deoxygenated and Protected Forms

The critical roles of L-fucose in health and disease have spurred significant interest in the development of modified fucose analogs. These synthetic molecules serve as powerful tools to probe and manipulate fucose-dependent biological pathways. nih.gov By introducing modifications such as deoxygenation at positions other than C-6 or the addition of protecting groups, researchers can create analogs that act as inhibitors or probes for fucosyltransferases and other enzymes involved in fucose metabolism. researchgate.net For example, fluorinated fucose analogs have been shown to reduce protein fucosylation by inhibiting fucosyltransferases. biosynth.com The study of such analogs is crucial for understanding the specific functions of fucosylated glycans and for the development of new therapeutic agents that can target fucosylation pathways in diseases like cancer. researchgate.net The use of protecting groups, such as benzyl (B1604629) ethers, allows for regioselective chemical manipulations, enabling the synthesis of complex fucosylated structures that would otherwise be difficult to access.

Overview of the Chemical Compound: 2,3-Di-O-benzyl-4-deoxy-L-fucose within Glycochemistry

This compound is a synthetically modified derivative of L-fucose. This compound is characterized by the replacement of the hydroxyl group at the C-4 position with a hydrogen atom and the protection of the hydroxyl groups at the C-2 and C-3 positions with benzyl ethers. The deoxygenation at the C-4 position makes it a valuable tool for studying the influence of this specific hydroxyl group on the biological activity and conformational properties of fucose-containing oligosaccharides. The benzyl protecting groups at C-2 and C-3 provide chemical stability and allow for selective reactions at the remaining unprotected hydroxyl group at the anomeric center (C-1) and the methyl group at C-6. This strategic protection makes this compound a key intermediate in the synthesis of complex glycans and glycoconjugates, facilitating the construction of specific glycosidic linkages in oligosaccharide assembly. Its use in chemical glycosynthesis allows for the creation of novel glycan structures to investigate their roles in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXCJXHFGHRRIS-PWIZWCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Di O Benzyl 4 Deoxy L Fucose and Analogous L Fucose Derivatives

Strategies for the Stereoselective Introduction of the 4-Deoxy Moiety

The removal of the hydroxyl group at the C-4 position of a fucose precursor is a pivotal step in the synthesis of 4-deoxy-L-fucose derivatives. This transformation can be achieved through various methods, broadly categorized into radical-mediated deoxygenations and nucleophilic displacement reactions.

Barton-McCombie Deoxygenation and Related Radical-Mediated Approaches

The Barton-McCombie deoxygenation is a powerful and widely used method for the reductive removal of a hydroxyl group from an alcohol. wikipedia.orgchem-station.com The reaction proceeds via a two-step sequence: first, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. chem-station.comlibretexts.org In the second step, this intermediate undergoes a radical chain reaction, usually initiated by azobisisobutyronitrile (AIBN) with a hydrogen atom donor like tri-n-butyltin hydride (Bu3SnH), to yield the desired deoxygenated product. wikipedia.orgresearchgate.net

The mechanism involves the generation of a tributylstannyl radical which attacks the sulfur atom of the thiocarbonyl group. wikipedia.org This leads to the fragmentation of the C-O bond, forming a carbon-centered radical at C-4 of the fucose ring. This alkyl radical then abstracts a hydrogen atom from Bu3SnH, completing the deoxygenation and propagating the radical chain. wikipedia.org The stability of the S-Sn bond provides a strong thermodynamic driving force for the reaction. wikipedia.org

Table 1: Common Thiocarbonyl Derivatives for Barton-McCombie Deoxygenation

| Derivative | Reagent for Formation | General Features |

|---|---|---|

| Xanthate | NaH, CS₂, MeI | Commonly used, reliable for secondary alcohols. |

| Thionobenzoate | Thiobenzoyl chloride | Reactive, suitable for various carbohydrate substrates. libretexts.org |

| Thiocarbonylimidazolide | N,N'-Thiocarbonyldiimidazole | Mild conditions for formation, versatile. chem-station.comacs.org |

| Phenyl Thionocarbonate | Phenyl chlorothionoformate | Reactive substrate for deoxygenation. chem-station.com |

While effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative, less toxic hydrogen sources, such as silanes like poly(methylhydrosiloxane) (B7799882) (PMHS). wikipedia.orgresearchgate.net

Nucleophilic Displacement and Other Deoxygenation Reactions at C-4

An alternative to radical-based methods involves the conversion of the C-4 hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., triflate, tosylate, or mesylate). This is followed by nucleophilic displacement with a hydride reagent. This S_N2 reaction typically results in an inversion of configuration at the C-4 center, a factor that must be considered in the synthetic design, although it is inconsequential for achieving the deoxy state.

Another common strategy involves displacement with a halide, such as iodide. The resulting 4-iodo derivative can then be reduced to the 4-deoxy compound using various reducing agents, including catalytic hydrogenation (e.g., H₂ with Pd/C) or radical reduction with tri-n-butyltin hydride. The biosynthesis of some deoxy sugars, like desosamine, also involves a C-4 deoxygenation step, highlighting the biological relevance of this transformation, though the enzymatic mechanisms differ significantly from chemical synthesis. nih.gov

Regioselective Benzylation and Selective De-benzylation Techniques for Fucose Scaffolds

The differential protection of hydroxyl groups is fundamental to carbohydrate synthesis, allowing for the selective modification of specific positions. bham.ac.uknih.gov Benzyl (B1604629) (Bn) ethers are widely used as "permanent" protecting groups due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenation. nih.govyoutube.com

Selective O-Benzylation at C-2 and C-3 Positions

Achieving selective benzylation of the C-2 and C-3 hydroxyls of L-fucose, while leaving the C-4 hydroxyl available for deoxygenation, requires a multi-step strategy. A common approach involves the use of a temporary protecting group to mask the C-4 and C-6 positions. For instance, a 4,6-O-benzylidene acetal (B89532) can be installed, leaving the C-2 and C-3 hydroxyls free for benzylation. Subsequent removal of the benzylidene acetal via hydrogenolysis or acidic hydrolysis liberates the C-4 and C-6 hydroxyls for further manipulation. nih.gov

Direct regioselective benzylation is less common but can be achieved using organotin-mediated methods. researchgate.net For example, the formation of a stannylene acetal across a diol can enhance the nucleophilicity of one hydroxyl group over the other, allowing for site-selective alkylation.

Orthogonal Protection Strategies for L-Fucose Hydroxyl Groups

For the synthesis of complex oligosaccharides, an orthogonal protection strategy is essential. bham.ac.ukyoutube.com This approach utilizes a set of protecting groups that can be removed under distinct conditions, allowing for the sequential unmasking of specific hydroxyl groups for glycosylation or other modifications. nih.govresearchgate.net

In the context of synthesizing a 2,3-di-O-benzyl-4-deoxy-L-fucose donor, a strategy might involve:

Protection of the C-4 hydroxyl with a group that can be removed to perform the deoxygenation (e.g., a temporary silyl (B83357) ether).

Benzylation of the C-2 and C-3 hydroxyls.

Installation of a suitable protecting group at the anomeric position to create a glycosyl donor.

The choice of protecting groups can significantly influence the reactivity and stereochemical outcome of subsequent glycosylation reactions. youtube.comrsc.org

Table 2: Examples of Orthogonal Protecting Groups in Carbohydrate Chemistry

| Protecting Group | Abbreviation | Common Protection Reagents | Deprotection Conditions | Type |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Permanent |

| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), Pyridine | NaOMe, MeOH (Zemplén deacetylation) | Temporary |

| Benzoyl | Bz | Benzoyl chloride (BzCl), Pyridine | NaOMe, MeOH | Temporary |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Temporary |

| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Piperidine | Temporary |

| Levulinoyl | Lev | Levulinic acid, DCC | Hydrazine acetate (B1210297) | Temporary |

Construction of the Glycosidic Linkage: Stereoselective Glycosylation with Protected Fucose Donors

The final and often most challenging step in synthesizing a fucosylated oligosaccharide is the stereoselective formation of the glycosidic bond. nih.gov L-fucose is typically found in α-linkage in natural glycans. acs.org Achieving high α-selectivity in the glycosylation of fucose donors can be difficult due to the C-2 axial hydroxyl group in the β-anomer and the lack of a participating neighboring group at C-2 in donors like this compound.

The stereochemical outcome of a glycosylation reaction is influenced by several factors:

The Glycosyl Donor: The nature of the leaving group at the anomeric center (e.g., trichloroacetimidate, thioglycoside, halide, phosphate) is crucial. Donors like 1-hydroxy-2,3,4-tri-O-benzyl-L-fucose have been shown to provide high α-selectivity in the presence of activators like TMSOTf. nih.gov

Protecting Groups: The benzyl groups at C-2 and C-3 are non-participating, meaning they cannot direct the incoming acceptor to the opposite face of the ring to form a β-glycoside. This generally favors the formation of the thermodynamically more stable anomer, which for fucose is the α-linkage.

The Glycosyl Acceptor: The reactivity and steric bulk of the acceptor alcohol can significantly impact the yield and stereoselectivity. researchgate.net

Reaction Conditions: The choice of solvent, temperature, and promoter/activator system plays a critical role in controlling the reaction pathway, which can range between S_N1 and S_N2 mechanisms. nih.govresearchgate.net

For donors lacking a participating group at C-2, α-selective glycosylation is often favored in non-polar solvents that promote an S_N2-like displacement of the anomeric leaving group.

Table 3: Illustrative Glycosylation Reactions with Fucose Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product Linkage |

|---|---|---|---|

| Fucosyl trichloroacetimidate | Primary Alcohol | TMSOTf, CH₂Cl₂, -40 °C | Predominantly α |

| Fucosyl thioglycoside | Secondary Alcohol | NIS, TfOH | Mixture of α/β, ratio depends on conditions |

| 2-Deoxy-fucosyl bromide | Diol Acceptor | Ag-silicate | Predominantly β (exception for deoxy sugars) nih.gov |

The synthesis of deoxy-sugar glycosides presents its own unique challenges, as the absence of a C-2 substituent alters the electronic properties and conformation of the oxocarbenium-ion intermediate, influencing stereoselectivity. nih.govnih.govacs.org

Common Glycosyl Donors: Thioglycosides, Trichloroacetimidates, and Fluorides

The choice of the leaving group at the anomeric position is another critical parameter in glycosylation reactions. This group must be stable enough for the synthesis and purification of the glycosyl donor, yet sufficiently reactive to be activated under specific conditions.

Thioglycosides: These donors, which have a thioalkyl or thioaryl group at the anomeric position, are widely used due to their stability and the variety of methods available for their activation. umsl.edu They are often activated by electrophilic reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH). nih.gov The reactivity of thioglycosides can be tuned by modifying the electronic properties of the aglycon. umsl.edu

Trichloroacetimidates: Glycosyl trichloroacetimidates are highly reactive donors that are typically activated by catalytic amounts of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netresearchgate.net They are known for their high reactivity and can be effective in glycosylations with less reactive acceptors. researchgate.net The formation of a trichloroacetamide (B1219227) byproduct can sometimes occur through an intermolecular aglycon transfer reaction. nih.gov

Fluorides: Glycosyl fluorides are among the most stable glycosyl donors, yet they can be effectively activated by specific reagents. nih.gov Their stability makes them attractive for multi-step syntheses. Activation is often achieved using a combination of a Lewis acid and a silylating agent. An improved method for synthesizing glycosyl fluorides from thioglycosides without the use of N-bromosuccinimide (NBS) has been developed to avoid potential side reactions. nih.gov

| Glycosyl Donor Type | Typical Activating Reagent(s) | Key Characteristics |

|---|---|---|

| Thioglycosides | NIS/TfOH | Stable, tunable reactivity, widely used. nih.govumsl.edu |

| Trichloroacetimidates | BF3·OEt2, TMSOTf | Highly reactive, good for challenging glycosylations. researchgate.netresearchgate.net |

| Fluorides | Lewis acids | Very stable, suitable for multi-step synthesis. nih.gov |

Catalytic Glycosylation Approaches for Fucose Derivatives

The development of catalytic glycosylation methods is a significant goal in carbohydrate chemistry, aiming to reduce waste and improve efficiency. nih.gov These approaches seek to use only a substoichiometric amount of a promoter to activate the glycosyl donor.

Recent advancements have introduced novel glycosyl donors designed for catalytic activation. One such example is the use of glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz), which can be activated by a catalytic amount of a scandium(III) catalyst system. nih.gov This method relies on the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane (B1198618) to drive the glycosylation. nih.gov Such strategies hold promise for the large-scale synthesis of complex fucosylated oligosaccharides. nih.gov

Chemoenzymatic Synthesis of L-Fucose Derivatives and Nucleotide Sugars

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This strategy is particularly powerful for the synthesis of complex glycans and nucleotide sugars, such as GDP-fucose, which is the universal donor for fucosyltransferases. pnas.orgpnas.org

A notable example is the use of a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which can convert L-fucose and its analogs into the corresponding GDP-fucose derivatives. pnas.orgnih.gov This enzymatic step can be combined with chemical synthesis to prepare a variety of modified L-fucose analogs, which are then enzymatically converted to their activated nucleotide sugar form. pnas.orgnih.gov These GDP-fucose analogs can then be used in fucosyltransferase-catalyzed reactions to synthesize complex fucosylated oligosaccharides with high regio- and stereospecificity. pnas.orgpnas.org This approach has been successfully employed to create libraries of Lewis X trisaccharide glycans with diverse functional groups at the C-5 position of fucose. pnas.orgnih.gov

De Novo Synthetic Routes for Deoxy-L-Fucose and Its Stereoisomers

De novo synthesis provides a pathway to rare or unnatural sugars, such as 4-deoxy-L-fucose and its stereoisomers, starting from simple, achiral or readily available chiral precursors. This approach offers the flexibility to introduce isotopic labels or functional groups at specific positions.

For instance, the synthesis of D- and L-fucosamine building blocks has been achieved through a de novo approach starting from L- and D-Garner aldehydes, respectively. nih.gov This strategy allows for the creation of differentially protected monosaccharide building blocks that are not easily accessible from natural sources. nih.gov Similarly, stereoselective C-glycosidation of lactones derived from D-fucose has been shown to be dependent on the nature of the protecting groups at C-2 and C-3, leading to either the α or β anomer. nih.gov These methods are crucial for accessing novel carbohydrate structures for biological evaluation and the development of new therapeutics. nih.gov

Total Synthesis of Specific Fucosylated Oligosaccharide Sequences Incorporating this compound as a Building Block

The strategic incorporation of specifically protected fucose derivatives is a cornerstone of modern oligosaccharide synthesis, enabling the construction of complex, biologically active molecules. While direct examples employing This compound as a glycosyl donor in the total synthesis of a major oligosaccharide are not prominently documented in readily available literature, a highly relevant and illustrative case is found in the landmark total synthesis of the calicheamicin (B1180863) γ1I oligosaccharide by the Nicolaou group. rsc.orgnih.gov

This synthesis showcases the use of a closely related building block to install a fucose-like moiety, providing a clear blueprint for how such a donor would be strategically employed. The calicheamicin oligosaccharide is a complex pentasaccharide with a unique structure, including an unusual 4-thio-L-fucose residue (the 'E' ring). The synthesis of this target required a meticulously planned, convergent strategy, relying on the coupling of carefully designed monosaccharide and disaccharide building blocks.

A key step in the assembly of the calicheamicin oligosaccharide was the coupling of a 4-thio-L-fucose donor with a sophisticated glucopyranose acceptor. Although the donor was not 4-deoxy, its 4-thio functionality and protection pattern highlight the synthetic strategies applicable to 4-deoxy analogues. The specific building block used was phenyl 2,3-di-O-benzyl-4-S-(p-methoxybenzyl)-4-thio-α/β-L-fucopyranoside . The benzyl groups at the C-2 and C-3 positions serve as non-participating protecting groups, which are essential for achieving α-selective fucosylation, a common requirement for biologically active oligosaccharides.

The glycosylation reaction to form the crucial E-D disaccharide fragment of calicheamicin γ1I proceeded as follows:

| Feature | Description |

| Glycosyl Donor | Phenyl 2,3-di-O-benzyl-4-S-(p-methoxybenzyl)-4-thio-α/β-L-fucopyranoside |

| Glycosyl Acceptor | Methyl 2-O-benzoyl-3-O-(triethylsilyl)-β-D-glucopyranoside |

| Promoter System | N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -20 °C to 0 °C |

| Yield | 65% |

| Stereoselectivity | Good α-selectivity reported |

This reaction successfully coupled the fucose donor to the 6-hydroxyl group of the glucose acceptor. The use of a thioglycoside donor activated by an electrophilic promoter system like NIS/TfOH is a robust and widely used method in carbohydrate chemistry. iupac.org The benzyl ethers on the fucose donor are stable under these conditions and ensure that the C-2 hydroxyl does not participate in the reaction, thereby favoring the formation of the desired α-glycosidic linkage.

Following this key glycosylation, the resulting disaccharide underwent a series of deprotection and further coupling steps to complete the synthesis of the full pentasaccharide chain, which was ultimately attached to the calicheamicin aglycon. wikipedia.org This synthesis is a testament to the power of using selectively protected building blocks, such as benzylated fucose donors, to navigate the complexities of constructing intricate oligosaccharide structures. The principles demonstrated are directly applicable to syntheses that would involve This compound for the creation of 4-deoxyfucosylated oligosaccharides.

Advanced Derivatization and Analog Design Based on the 2,3 Di O Benzyl 4 Deoxy L Fucose Scaffold

Synthesis of Halogenated (e.g., Fluorinated) Deoxy-L-Fucose Analogs

Halogenation, particularly fluorination, of the fucose molecule has been a highly successful strategy for creating metabolic inhibitors and chemical probes. The introduction of fluorine can profoundly alter the chemical properties of the sugar without dramatically increasing its size, making fluorinated analogs effective tools for studying fucosylation.

The synthesis of fluorinated L-fucose analogs has been systematically explored to target specific positions on the pyranose ring, primarily C-2 and C-6. nih.gov A range of these analogs has been successfully synthesized using starting materials such as L-fucose, L-galactose, or D-mannose. nih.gov

Notable examples include:

2-Deoxy-2-fluoro-L-fucose (2FF): This well-known analog is synthesized following established procedures and is often used as a benchmark fucosylation inhibitor. nih.gov Its protected form, 1,3,4‐tri‐O‐acetyl‐2‐deoxy‐2‐fluoro‐fucose, is cell-permeable and is metabolized into the active inhibitor intracellularly.

6-Fluoro-L-fucose: The peracetylated version of this analog has been prepared starting from 1,2;3,4-di-O-isopropylidene-L-galactose. nih.gov

6,6,6-Trifluoro-L-fucose: The synthesis of this analog has been challenging, with early methods suffering from low stereoselectivity and yield. nih.gov One approach starting from D-lyxose produced an epimeric mixture that was difficult to separate. nih.gov

These synthetic routes often involve the use of protecting groups, such as the benzyl (B1604629) groups of the parent scaffold, to direct the halogenation to the desired position before final deprotection yields the target analog.

The introduction of halogens, which are highly electronegative, has significant chemical and conformational consequences. wikipedia.org Replacing a hydroxyl group or a hydrogen atom with fluorine alters the electronic distribution within the molecule, affecting its polarity, hydrogen bonding capacity, and stability.

A key chemical implication is observed in the metabolic fate of these analogs. For instance, 2-deoxy-2-fluoro-L-fucose is metabolized via the salvage pathway into guanosine (B1672433) diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). This modified sugar nucleotide then acts as a potent inhibitor of fucosyltransferases.

Conformationally, halogenation can influence the equilibrium of the sugar's anomeric and ring forms. The replacement of the C-6 methyl group with a difluoromethyl group was found to increase the formation of the furanose isomer in solution, in addition to the expected α,β-pyranose forms. nih.gov Furthermore, molecular dynamics simulations have shown that the presence of the core fucose on an antibody's Fc region creates specific conformational dynamics and interactions with receptors. nih.gov The fucose residue can disrupt optimal carbohydrate-carbohydrate interactions between the antibody and its receptor, FcγRIIIa. nih.gov Modifying the fucose, such as through halogenation, can alter these crucial conformational arrangements. nih.gov

Synthesis of Phosphinyl-Containing Fucose Analogs (Phospha-sugars)

A more radical modification of the fucose scaffold involves the replacement of a carbon atom with a phosphorus-containing group, creating a class of compounds known as phospha-sugars or phosphonates. These analogs are designed to mimic the charge and shape of natural phosphates or transition states in enzymatic reactions.

The synthesis of fucose "phostones," or cyclic phosphonates, has been achieved where the anomeric carbon (C-1) is replaced by a phosphonyl group. nih.gov These syntheses rely on stereocontrolled methods, such as the Abramov reaction, to create the carbon-phosphorus bond, yielding a stable analog of the corresponding sugar. nih.gov These phospha-sugars are distinct from sugar phosphates like β-L-fucose-1-phosphate, where the phosphorus is linked to the sugar via an oxygen atom (a C-O-P bond). nih.gov

Development of Other Modified Fucose Derivatives for Research Applications

Beyond halogenation, other modifications have been introduced to the fucose scaffold to develop tools for research, particularly in the field of antibody engineering and glycobiology.

One significant example is 5-Thio-L-Fucose (ThioFuc) , where the oxygen atom in the pyranose ring is replaced with a sulfur atom. nih.gov This analog has proven to be a potent modulator of antibody fucosylation. nih.gov When used as a supplement in cell culture, ThioFuc leads to a dose-dependent reduction in the core fucosylation of therapeutic proteins like rituximab. nih.gov The resulting antibodies, which incorporate ThioFuc in place of fucose, exhibit enhanced binding to the FcγRIIIa receptor and improved antibody-dependent cellular cytotoxicity (ADCC) activity. nih.gov

Another important class of derivatives involves modification at the C-6 position. Chemoenzymatic methods have been developed to introduce selectively modified L-fucose derivatives onto intact antibodies. For example, 6-azido-L-fucose has been synthesized and incorporated into the antibody Herceptin. nih.gov This modification resulted in a dramatic enhancement of the antibody's affinity for FcγRIIIa receptors, leading to remarkably improved ADCC activity. nih.gov This demonstrates that site-selective modification of the core fucose can be a powerful alternative to its complete removal for enhancing therapeutic antibody function. nih.gov

Interactive Table of Modified Fucose Analogs

| Derivative Name | Position of Modification | Key Application/Finding |

| 2-Deoxy-2-fluoro-L-fucose | C-2 | Metabolic inhibitor of fucosylation. |

| 6,6-Difluoro-L-fucose | C-6 | Potent inhibitor of cancer cell proliferation. nih.gov |

| 6,6,6-Trifluoro-L-fucose | C-6 | Showed significant inhibitory activity against cancer cell proliferation. nih.gov |

| L-Fucose Phostone | C-1 (replaced) | Anomeric carbon replaced by a phosphonyl group. nih.gov |

| 5-Thio-L-Fucose | Ring Oxygen (replaced) | Reduces antibody core-fucosylation, enhancing ADCC. nih.gov |

| 6-Azido-L-fucose | C-6 | Enhances antibody affinity for Fcγ receptors and ADCC activity. nih.gov |

Rational Design of Fucose-Based Glycosyltransferase Probes and Inhibitors (Focus on molecular mechanism)

The rational design of fucose-based inhibitors targets the enzymes responsible for incorporating fucose into glycans—fucosyltransferases—and the pathways that produce the activated sugar donor, GDP-fucose. oup.comreactome.org The molecular mechanism of these inhibitors often relies on mimicking the substrate or an intermediate to block the enzymatic reaction. reactome.org

A primary strategy involves metabolic engineering using fluorinated fucose analogs. For example, 2-deoxy-2-fluoro-fucose (2FF) is taken up by cells and converted by the salvage pathway into GDP-2-deoxy-2-fluoro-fucose. This GDP-analog has a dual inhibitory mechanism:

Competitive Inhibition: It acts as a competitive inhibitor for fucosyltransferases, competing with the natural substrate, GDP-fucose.

Feedback Inhibition: It can cause feedback inhibition of the de novo biosynthesis pathway that produces GDP-fucose.

The structural basis for the importance of fucose modification comes from crystallographic and molecular modeling studies of antibody-receptor interactions. nih.gov The core fucose on an IgG1 antibody's N-glycan sterically clashes with the glycan on the Asn162 residue of the FcγRIIIa receptor. nih.gov This disruption prevents optimal binding and reduces ADCC activity. nih.gov The rational design of inhibitors or modified fucose analogs is based on alleviating this steric hindrance. By removing or modifying the fucose, the interaction between the antibody and receptor is strengthened. nih.gov The success of 6-azido-L-fucose demonstrates that small modifications at the C-6 position can be sufficient to alter the key conformational dynamics and enhance binding affinity, providing a powerful strategy for designing next-generation therapeutic antibodies. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based virtual screening, are also employed in the rational design of novel inhibitors against enzymes like fucosyltransferases, further refining the search for potent and specific therapeutic agents.

Mechanistic and Biosynthetic Studies of Deoxysugar Metabolism and Fucosyltransferases

Enzymatic Pathways for Deoxysugar Biosynthesis: Insights from Fucose Systems

The biosynthesis of deoxysugars is a multi-step enzymatic process that typically begins with a common nucleotide diphosphate (B83284) (NDP)-sugar, such as TDP-D-glucose or GDP-D-mannose. nih.govoup.com These precursors undergo a series of transformations, including dehydration, epimerization, and reduction, to yield the final deoxysugar. nih.gov

In bacteria, many deoxysugar pathways start with the conversion of D-glucose-1-phosphate to a nucleotide-activated sugar like TDP-D-glucose. nih.govwashington.edu A key branching point in many of these pathways is the formation of TDP-4-keto-6-deoxy-D-glucose, an intermediate that can be funneled into various routes to produce different deoxysugars. nih.gov The biosynthesis of L-fucose (6-deoxy-L-galactose) in mammals and some bacteria follows a distinct pathway, typically starting from GDP-D-mannose. oup.commdpi.com This process involves a two-enzyme, three-step conversion to produce GDP-L-fucose, the activated donor substrate for fucosyltransferases. oup.com

A central feature of deoxysugar biosynthesis is the cleavage of C-O bonds, a chemically challenging reaction accomplished by specialized enzymes. nih.gov The formation of the 6-deoxy function, common to sugars like fucose and rhamnose, is catalyzed by NDP-sugar 4,6-dehydratases. oup.comwashington.edu This reaction involves an intramolecular hydrogen transfer where the C4-hydroxyl is oxidized, and the C6-hydroxyl is reduced, eliminating a water molecule. acs.org

Further deoxygenation at other positions (e.g., C2, C3, or C4) involves more complex mechanisms. nih.govwashington.edu For instance, the C3 deoxygenation in the biosynthesis of 3,6-dideoxyhexoses involves a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme that facilitates the key C-O bond cleavage. acs.orgnih.gov Stereochemical analysis of these reactions reveals highly specific hydrogen mediation by the enzymes, ensuring precise control over the product's conformation. acs.orgacs.org

Enzymes involved in deoxysugar biosynthesis rely on a variety of coenzymes and cofactors to perform the necessary chemical transformations. wikipedia.orgbyjus.com Cofactors are non-protein "helper molecules" that bind to an enzyme and are required for its catalytic activity. wikipedia.orgbyjus.com

The initial dehydration step catalyzed by 4,6-dehydratases requires the tightly bound coenzyme NAD+ as a hydride acceptor for the oxidation at C4. oup.com The resulting NADH is then used as a hydride donor for the reduction at C6 within the same active site.

For other deoxygenation events, different cofactors are employed. The biosynthesis of some deoxy aminosugars utilizes enzymes dependent on pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6. nih.gov These PLP-dependent enzymes can catalyze a range of reactions, including transamination and deoxygenation. nih.gov Furthermore, some C-O bond cleavage reactions are catalyzed by radical S-adenosyl-L-methionine (SAM) enzymes, which use a radical mechanism to facilitate difficult chemical steps. acs.org Iron-sulfur clusters are also known cofactors in certain reductase enzymes involved in these pathways. acs.org

Table 1: Key Coenzymes in Deoxysugar Biosynthesis

| Coenzyme/Cofactor | Role in Biosynthesis | Example Enzyme Class |

| NAD+/NADH | Hydride transfer in redox reactions | NDP-glucose 4,6-dehydratase |

| Pyridoxal 5'-phosphate (PLP) | Transamination, Deoxygenation | Sugar Aminotransferases |

| S-adenosyl-L-methionine (SAM) | Radical-based C-O bond cleavage | Radical SAM Enzymes |

| Iron-Sulfur [Fe-S] Clusters | Electron transfer in reduction steps | Deoxy-sugar Reductases |

Molecular Mechanisms of Fucosyltransferases (FUTs)

Fucosyltransferases (FUTs) are glycosyltransferases that catalyze the transfer of an L-fucose residue from a donor substrate, almost universally GDP-L-fucose, to an acceptor molecule, which can be a glycoprotein (B1211001) or glycolipid. mdpi.comoup.com These enzymes are classified based on the linkage they create (e.g., α1,2-, α1,3/4-, and α1,6-FUTs). mdpi.comoup.com All eukaryotic FUTs cloned to date are type II transmembrane proteins located in the Golgi apparatus, with a large C-terminal catalytic domain facing the Golgi lumen. oup.com

While FUTs are specific for their donor substrate, GDP-L-fucose, and their respective acceptor molecules, many exhibit a degree of promiscuity. nih.gov This has allowed researchers to use synthetic fucose analogs to probe the enzymes' mechanisms and to metabolically label glycans. The compound 2,3-Di-O-benzyl-4-deoxy-L-fucose is a synthetic derivative of L-fucose. biosynth.com Such analogs, often featuring modifications at various positions of the fucose ring, are created to study how alterations affect binding and transfer by FUTs. biosynth.comnih.gov

For example, studies using analogs like 2-deoxy-2-fluoro-L-fucose have been instrumental in inhibiting fucosylation globally to study its biological effects. nih.govnih.gov The ability or inability of a FUT to accept a modified fucose analog provides valuable information about the steric and electronic requirements of its active site. oup.com The substrate specificity is not absolute and depends on the specific FUT; for instance, invertebrate α1,6-fucosyltransferases show strict requirements for the acceptor glycan structure, being unable to act on glycans already modified with a core α1,3-fucose. oup.com

Kinetic studies are essential for understanding the catalytic efficiency and mechanism of FUTs. Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is catalyzed solely by α1,6-fucosyltransferase (FUT8). nih.govglycopedia.eu The activity of FUT8 is highly regulated by the structure of the acceptor N-glycan. acs.org Kinetic analyses have shown that while FUT8 can fucosylate a variety of N-glycans, its efficiency (kcat/Km) varies significantly depending on the glycan's branching and the presence of an underlying peptide. acs.orgnih.gov

Human α1,3-fucosyltransferase V (FUT V) has also been a subject of detailed mechanistic studies. The investigation of isotope effects using GDP-[1-²H]-Fuc suggested a transition-state structure with significant sp² hybridization, indicating that glycosidic bond cleavage precedes nucleophilic attack by the acceptor molecule. nih.govacs.org Inhibition studies are equally important for therapeutic development. Competitive inhibitors, such as the analog guanosine (B1672433) 5'-diphospho-2-deoxy-2-fluoro-β-L-fucose, have been developed and show potent inhibition of FUT V. nih.govacs.org Similarly, specific inhibitors for FUT8 have been identified through high-throughput screening, which are crucial for developing therapeutics for diseases associated with aberrant core fucosylation, such as cancer. osaka-u.ac.jp

Table 2: Selected Kinetic and Inhibition Data for Fucosyltransferases

| Enzyme | Substrate/Inhibitor | Km (µM) | kcat/Km | Ki (µM) | Reference |

| Human FUT V | GDP-2-deoxy-2-fluoro-β-L-fucose | - | - | 4.2 | nih.govacs.org |

| Human FUT8 | GDP-Fucose | 1.1 | - | - | nih.gov |

| Human FUT8 | G0-peptide (Acceptor) | 126 | - | - | nih.gov |

| Human FUT8 | Compound 37 (Inhibitor) | - | - | 0.049 (KD) | osaka-u.ac.jp |

The three-dimensional structures of several FUTs have been determined, providing a framework for understanding their function. mdpi.com Many FUTs, including FUT8 and FUT9, adopt a GT-B fold, which is characterized by two distinct domains: an N-terminal domain that primarily binds the acceptor and a C-terminal domain that binds the GDP-fucose donor. nih.govnih.gov

Crystal structures of human FUT8 in complex with its donor analog and various acceptor glycans have revealed the molecular basis for its substrate specificity. nih.govnih.govresearchgate.net The binding of the donor substrate induces a conformational change, ordering several active site loops to create a competent catalytic center. nih.govresearchgate.net Mutagenesis studies have identified key amino acid residues critical for catalysis and substrate binding. For example, in FUT8, specific residues are responsible for recognizing the branched structure of the N-glycan acceptor, a feature required for efficient catalysis. glycopedia.euresearchgate.net Comparative structural analyses across different FUT families highlight both conserved features for donor binding and divergent features that dictate acceptor specificity and the type of linkage formed. oup.commdpi.com

Glycodiversification Strategies Employing Fucose Biosynthetic Enzymes

Glycodiversification is the process of creating a wide variety of carbohydrate structures to screen for novel biological activities. This can be achieved by engineering the biosynthetic pathways of sugars, leading to the production of unnatural sugar moieties that can be incorporated into natural products. glycopedia.eu Enzymes from fucose biosynthetic pathways are powerful tools for these strategies.

Fucose is synthesized in cells through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the environment. wikipedia.orgnih.gov Fucosyltransferases then transfer this fucose from GDP-fucose to various acceptor molecules. nih.gov Glycodiversification strategies can manipulate this process by introducing modified fucose analogs into the system. The cell's enzymes may then process this analog, converting it to a GDP-sugar and incorporating it into glycans, creating novel fucosylated structures. biosynth.com

The chemical synthesis of these fucose analogs is the first critical step in this process. A compound like This compound serves as a key intermediate in the synthesis of 4-deoxy-L-fucose. impurity.comgoogle.com Once synthesized and the benzyl (B1604629) protecting groups are removed, the resulting 4-deoxy-L-fucose can be introduced to a system containing the necessary enzymes from the fucose salvage pathway. These enzymes can convert it to GDP-4-deoxy-L-fucose. rsc.org

This unnatural sugar donor can then be used by fucosyltransferases to attach a 4-deoxy-fucose moiety onto various glycan acceptors. This allows researchers to generate a library of novel glycoconjugates with altered structures and potentially new functions. The ability of different fucosyltransferases to utilize these modified donors varies, and screening different FUTs can further expand the diversity of the resulting products. glycopedia.euoup.com This chemoenzymatic approach, which combines chemical synthesis of precursors with enzymatic transformations, is a cornerstone of modern glycoengineering and the search for new bioactive compounds.

Properties of this compound

| Property | Value | Source |

| CAS Number | 191036-43-8 | impurity.comgoogle.com |

| Molecular Formula | C₂₀H₂₄O₄ | impurity.comgoogle.com |

| Molecular Weight | 328.4 g/mol | google.com |

| Appearance | Colourless Oil | impurity.com |

| Primary Application | Compound useful in organic synthesis | impurity.com |

| Synonym | 2,3-Di-O-benzyl-4,6-dideoxy-L-xylo-hexose | google.com |

Q & A

What are the key considerations for designing a synthetic route to 2,3-Di-O-benzyl-4-deoxy-L-fucose?

Basic Question

A robust synthesis requires strategic selection of protecting groups and deoxygenation steps. Benzyl groups are commonly used for hydroxyl protection due to their stability under acidic/basic conditions and ease of removal via hydrogenolysis . For 4-deoxygenation, methods like radical deoxygenation (via Barton-McCombie reaction) or nucleophilic substitution (after activation with a leaving group) are viable. Critical steps include:

- Regioselective benzylation : Ensure precise protection of the 2- and 3-hydroxyls while leaving the 4-position reactive.

- Deoxygenation : Validate the efficiency of the 4-OH → 4-H conversion using spectroscopic (e.g., , ) and chromatographic monitoring .

How can conformational analysis of the sugar ring be performed to resolve structural ambiguities?

Advanced Question

The compound’s six-membered pyranose ring may exhibit puckering, influencing reactivity and interactions. To quantify puckering, use Cremer-Pople parameters (e.g., , , ) derived from X-ray crystallography or DFT-optimized geometries . Key steps:

Data collection : Obtain high-resolution crystallographic or computational data.

Coordinate analysis : Apply Cremer-Pople’s method to calculate puckering amplitude () and phase angles.

Validation : Compare results with known L-fucose derivatives to identify deviations caused by deoxygenation or benzyl groups .

What methodologies are recommended for resolving contradictions in NMR data during structural elucidation?

Advanced Question

Conflicting NMR signals (e.g., unexpected coupling constants or chemical shifts) often arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies include:

- Variable-temperature NMR : Identify conformational exchange broadening by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC, NOESY) : Confirm connectivity and spatial relationships between protons/carbons.

- Comparative analysis : Cross-reference data with structurally analogous compounds, such as 4-O-benzyl-L-fucal or methylated fucose derivatives .

How can researchers optimize purification protocols for this compound?

Basic Question

Purification challenges stem from the compound’s hydrophobicity (due to benzyl groups) and potential byproducts. Recommended approaches:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Crystallization : Screen solvents (e.g., dichloromethane/hexane) to exploit differential solubility.

- Analytical validation : Confirm purity via HPLC or (if fluorinated analogs are present) .

What are the implications of benzyl vs. methyl protecting groups in comparative studies of fucose derivatives?

Advanced Question

Benzyl groups offer steric bulk and stability, whereas methyl groups are smaller and less stable under acidic conditions. Comparative studies should address:

- Steric effects : Assess how benzyl groups influence glycosylation kinetics or enzyme interactions.

- Deprotection efficiency : Compare hydrogenolysis (for benzyl) vs. acid hydrolysis (for methyl).

- Spectral signatures : Analyze shifts (e.g., benzyl aromatic protons at ~7.3 ppm) to distinguish derivatives .

How should researchers address ecological or toxicity data gaps for novel fucose derivatives?

Basic Question

While specific ecotoxicological data for this compound may be lacking, adopt precautionary principles:

- Read-across analysis : Use toxicity profiles of structurally related benzyl-protected sugars or deoxy sugars .

- In silico modeling : Predict biodegradability or bioaccumulation using tools like EPI Suite.

- Waste management : Follow guidelines for halogenated/organic waste disposal to minimize environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.